molecular formula C21H20ClN5O4S B2954445 2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide CAS No. 1242934-04-8

2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide

Cat. No.: B2954445
CAS No.: 1242934-04-8
M. Wt: 473.93
InChI Key: XJTIPYGZUMSQIA-UHFFFAOYSA-N
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Description

2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a thieno[2,3-d]pyrimidine core, an oxadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the oxadiazole ring and the chlorophenyl group. The final step involves the acylation of the intermediate compound with 3-methoxypropylamine to form the desired product. Reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-{6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide
  • 2-{6-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide

Uniqueness

The uniqueness of 2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O4S/c1-12-16-20(24-11-27(21(16)29)10-15(28)23-8-3-9-30-2)32-17(12)19-25-18(26-31-19)13-4-6-14(22)7-5-13/h4-7,11H,3,8-10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTIPYGZUMSQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCCCOC)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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